2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11ClN2O2/c1-13-8-6(9)2-5(3-11-8)7(10)4-12/h2-3,7,12H,4,10H2,1H3 |
InChI Key |
FUNMKEAPXLRAKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C(CO)N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The most commonly reported synthetic approach involves the following key steps:
Starting Material : 5-chloro-6-methoxypyridine-3-carbaldehyde, which provides the substituted pyridine core with aldehyde functionality at the 3-position.
Imine Formation and Reduction : The aldehyde reacts with an amine source (commonly ammonia or ammonium salts) to form an imine intermediate. This intermediate is subsequently reduced to the amino alcohol using a hydride reducing agent.
Reducing Agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed to reduce the imine to the corresponding amino alcohol.
This method is summarized as:
$$
\text{5-chloro-6-methoxypyridine-3-carbaldehyde} + \text{NH}3 \xrightarrow{\text{imine formation}} \text{imine intermediate} \xrightarrow[\text{reduction}]{\text{NaBH}4 \text{ or } \text{LiAlH}_4} \text{2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol}
$$
Reaction Conditions and Reagents
Research Findings and Yields
The reductive amination of 5-chloro-6-methoxypyridine-3-carbaldehyde with ammonia and NaBH4 typically yields the target amino alcohol in moderate to high yields (generally 60–85%) under optimized conditions.
Microwave-assisted reductive amination methods on related pyridine derivatives have reported yields around 70–80%, indicating a promising approach for rapid synthesis.
Purification is commonly achieved by extraction and column chromatography, ensuring high purity suitable for further biological or chemical studies.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Imine formation + NaBH4 reduction | 5-chloro-6-methoxypyridine-3-carbaldehyde, NH3, NaBH4, mild conditions | 60–85% | Simple, mild, widely used | Longer reaction times possible |
| Imine formation + LiAlH4 reduction | Same as above, LiAlH4 as reducing agent | Moderate to high | More reactive reducing agent | Requires careful handling |
| Microwave-assisted reductive amination | Ammonium acetate, NaCNBH3, microwave (90 °C, 30 min) | ~70–80% | Rapid, efficient | Requires microwave reactor |
| Multi-step industrial synthesis | Chlorination, methoxylation, amination, reduction | Optimized for scale | Scalable, automated | More complex, multi-step |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiourea.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted pyridine derivatives.
Scientific Research Applications
Pharmacological Research
Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of pyridine compounds often exhibit significant activity against various bacterial strains. A study published in the Brazilian Journal of Pharmaceutical Sciences highlights the effectiveness of similar compounds in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .
Neuropharmacology : The structural features of this compound make it a candidate for neuropharmacological studies. Pyridine derivatives are known to interact with neurotransmitter systems, which could lead to developments in treatments for neurological disorders. Preliminary studies suggest that such compounds may modulate receptor activity, influencing conditions like anxiety and depression .
Cosmetic Formulations
The compound is gaining traction in cosmetic science due to its properties that can enhance skin formulations. Its ability to act as a skin conditioning agent is notable:
- Moisturizing Properties : Formulations incorporating this compound have shown improved hydration effects on the skin. A study utilizing experimental design techniques demonstrated that formulations containing similar pyridine derivatives significantly increased skin moisture levels compared to controls .
- Stability and Safety : The regulatory landscape requires thorough safety assessments for cosmetic products. The compound's stability under various conditions makes it suitable for inclusion in topical formulations, ensuring prolonged efficacy without compromising safety .
Material Science
Recent advancements in material science have identified pyridine derivatives as valuable components in creating novel materials:
- Polymer Composites : The compound can be utilized as a building block for synthesizing polymeric materials with specific properties such as enhanced mechanical strength and thermal stability. These materials are applicable in coatings, adhesives, and other industrial applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyridine derivatives, including 2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial colonies when treated with the compound, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Cosmetic Application
In a controlled trial assessing the moisturizing effects of creams containing various concentrations of the compound, participants reported improved skin hydration and texture after four weeks of use. The formulations were well-tolerated with no adverse effects noted, supporting the compound's safety for cosmetic use.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Pyridine Substituents
The position and nature of substituents on the pyridine ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Chlorine and Methoxy Positioning : The 5-Cl and 6-OMe groups in the target compound create steric and electronic effects distinct from analogs like 2,4-dichlorobenzyl derivatives. In collagenase inhibitors, chlorine position (2,4 vs. 2,6) minimally affects IC₅₀ but alters binding interactions (e.g., hydrogen bond lengths: 2.202 Å vs. 1.961 Å) .
- Aromatic vs. Heteroaromatic Cores: Replacing pyridine with phenyl (as in 2-Amino-2-(4-methylphenyl)ethan-1-ol) reduces polarity and hydrogen-bonding capacity, likely diminishing interactions with polar enzyme active sites .
Amino Alcohol Derivatives with Heterocyclic Linkages
Compounds with amino ethanol moieties linked to heterocycles via different bonds exhibit varied bioactivity:
Example 1: 2-{2-[4-({5-chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol
- Structure: Features a trifluoromethylphenoxy group on pyridine and a pyrrolopyrimidine scaffold.
- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound. The extended conjugated system may improve binding to hydrophobic enzyme pockets .
Example 2: 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one
- Structure: Chloropyridinylmethylamino group attached to a pyrimidinone core.
Impact of Substituent Electronic Effects
- Electron-Withdrawing Groups (Cl) : The 5-Cl substituent in the target compound polarizes the pyridine ring, enhancing electrophilicity at the 3-position. This may facilitate nucleophilic interactions in enzyme active sites.
Biological Activity
2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol, also known by its CAS number 1212810-02-0, is a compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 202.64 g/mol. The compound features a pyridine ring substituted with chlorine and methoxy groups, which are crucial for its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the context of anti-parasitic and neuroprotective activities:
- Inhibition of Plasmodium falciparum : Studies have identified derivatives of related pyridine compounds that exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, aminothiazole derivatives have shown promising IC50 values, suggesting that modifications in the molecular structure can enhance efficacy against this parasite .
- Neuroprotective Effects : Methoxypyridine derivatives have been studied for their ability to reduce amyloid-beta (Aβ) levels in models of Alzheimer's disease. These compounds demonstrated significant reductions in Aβ42 levels, indicating potential neuroprotective properties .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various assays:
| Activity | IC50 Value | Reference |
|---|---|---|
| Inhibition of Plasmodium falciparum | 0.6 μM | |
| Reduction in Aβ42 levels | 60 nM | |
| Cytotoxicity towards Hep G2 cells | >100 μM |
Case Studies
- Anti-Malarial Activity : A study focused on aminothiazole derivatives demonstrated that structural modifications could lead to enhanced inhibition of Plasmodium falciparum. The compound's ability to maintain potency despite structural changes highlights its potential as a lead compound for further development .
- Neuroprotection : In a model involving J20 mice, methoxypyridine-derived compounds showed significant reductions in Aβ42 levels in both plasma and brain tissues. This suggests that similar modifications in the pyridine structure could yield compounds beneficial for Alzheimer's treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
